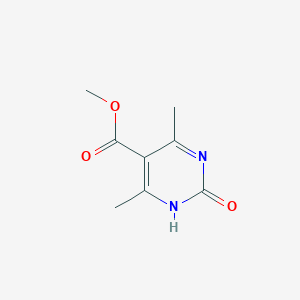

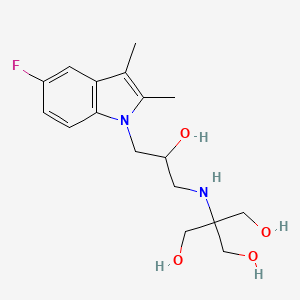

![molecular formula C6H11NO5S B3004957 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid CAS No. 75135-29-4](/img/structure/B3004957.png)

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a useful research compound. Its molecular formula is C6H11NO5S and its molecular weight is 209.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formation of Isomers

Research by Bezmenova et al. (1980) on the formation of cis and trans isomers has revealed that a mixture including (3-hydroxy-1,1-dioxothiolan-4-ylamino)acetic acids can be obtained through specific chemical reactions. The study detailed the reaction of 2,3-dihydrothiophene-3-ol 1,1-dioxide with various amines, resulting in these compounds, whose structures were confirmed by chemical and spectral methods (Bezmenova, Dul’nev, & Rybakova, 1980).

Synthesis in Bioconjugate Chemistry

A 1996 study by Frisch et al. detailed the synthesis of complex chemical compounds, including derivatives of the compound . These compounds were designed for incorporation into liposomal constructs used for immunization, showcasing its application in sophisticated biochemical syntheses (Frisch, Boeckler, & Schuber, 1996).

Applications in Amino Acid Derivatives Synthesis

Burger et al. (1992) demonstrated the use of related compounds as intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. This highlights the role of such compounds in facilitating the creation of crucial biochemical building blocks (Burger, Rudolph, Neuhauser, & Gold, 1992).

Role in Glutamate Receptors Research

Conti et al. (2007) explored the synthesis of amino acid derivatives, including those similar to the compound , and investigated their activity at ionotropic and metabotropic glutamate receptors. This points to its relevance in neurochemistry and pharmacology research (Conti, Amici, Roda, Pinto, Tamborini, Madsen, Nielsen, Bräuner‐Osborne, & Micheli, 2007).

Rice Bran Synergy in Ethylene Production

Suzuki et al. (1977) isolated a substance from rice bran that synergizes with auxin in ethylene production in plant tissues. This study indicates the potential of related compounds in plant biochemistry (Suzuki, Kinashi, Takeuchi, & Kawarada, 1977).

Cyclization in Synthetic Chemistry

Petz et al. (2019) discussed the synthesis of new cyclic γ-aminobutyric acid analogues, illustrating the versatility of related compounds in creating complex cyclic structures, relevant in advanced synthetic chemistry (Petz, Allmendinger, Mayer, & Wanner, 2019).

Direcciones Futuras

While specific future directions for “2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid” are not mentioned, compounds with similar structures have been studied for their potential biological activities . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.

Propiedades

IUPAC Name |

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZCHIOQLIKAY-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1(=O)=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3004885.png)

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)